1,1,1,3,3-Pentafluorobutane

Beschreibung

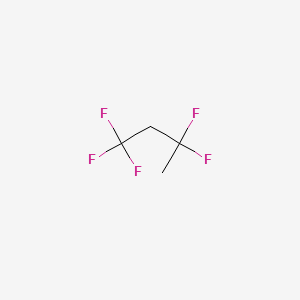

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLFPVPRZGTCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073901 | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

406-58-6 | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000406586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,3,3-Pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3-pentafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butane, 1,1,1,3,3-pentafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Investigations of 1,1,1,3,3 Pentafluorobutane

Established Synthetic Methodologies

The dominant and commercially viable method for producing 1,1,1,3,3-pentafluorobutane is through liquid-phase fluorination. This approach allows for controlled reaction conditions and efficient heat management.

Liquid-phase fluorination is the cornerstone of this compound synthesis. The process involves reacting a chlorinated precursor with anhydrous hydrogen fluoride (B91410) in a liquid medium. google.comgoogle.com This reaction can be carried out in specialized reactors, sometimes designed with multiple temperature zones to control the reaction progression. For instance, a reactor can be configured with a low-temperature zone (60-90°C) and a high-temperature zone (90-140°C). google.com The chlorinated precursor is introduced into the low-temperature zone, while fresh hydrogen fluoride enters the high-temperature zone before mixing. google.com This staged temperature profile helps manage the exothermic reaction and optimize the conversion rate. Following the reaction, the mixture, which contains the desired product, hydrogen chloride, unreacted hydrogen fluoride, and various byproducts, undergoes separation and purification, often through distillation. google.com

The most common precursor for the synthesis of this compound is 1,1,1,3,3-pentachlorobutane (B8740826) (HCC-360jfa). google.comgoogle.com This compound is synthesized via the telomerization of carbon tetrachloride and 2-chloropropene. researchgate.net The optimization of reactants for the fluorination step is critical for maximizing yield and selectivity. The molar ratio of hydrogen fluoride (HF) to 1,1,1,3,3-pentachlorobutane is a key parameter. Studies have shown that an excess of HF is typically used. google.com Specific investigations have utilized an HF to 1,1,1,3,3-pentachlorobutane molar ratio ranging from 6:1 to 15:1. google.com

Table 1: Optimized Reaction Conditions for the Synthesis of the Precursor 1,1,1,3,3-Pentachlorobutane Data sourced from a study on the telomerization of carbon tetrachloride and 2-chloropropene. researchgate.net

| Parameter | Value |

| Catalyst | Copper Powder |

| Solvent | Dimethylformamide (DMF) |

| Pressure | 0.4 MPa |

| Temperature | 373 K (100°C) |

| Molar Ratio (Catalyst) | 0.028 mol |

| Molar Ratio (CCl₄) | 0.878 mol |

| Molar Ratio (2-chloropropene) | 0.595 mol |

| Molar Ratio (DMF) | 1.040 mol |

Reaction Kinetics and Selectivity Studies

Understanding the kinetics and factors influencing selectivity is crucial for improving the efficiency of this compound production and minimizing the formation of unwanted substances.

The hydrofluorination of 1,1,1,3,3-pentachlorobutane can be performed as either a non-catalytic or a catalytic process. google.com However, the use of a catalyst significantly enhances the reaction rate and selectivity. Lewis acid catalysts are commonly employed in liquid-phase fluorination. Specific catalysts identified for this synthesis include antimony pentachloride (SbCl₅) and tin tetrachloride (SnCl₄). google.com When using these catalysts under optimized conditions, a selectivity for this compound as high as 92.5% has beeen reported. google.com The kinetic profile of the precursor's synthesis (1,1,1,3,3-pentachlorobutane) has been identified as a second-order reaction within a temperature range of 353-393 K, with an apparent activation energy of 76.8 kJ/mol. researchgate.net

Table 2: Liquid-Phase Fluorination Conditions for this compound Synthesis Data sourced from a patented preparation method. google.com

| Parameter | Range/Value |

| Reactants | 1,1,1,3,3-pentachlorobutane, Hydrogen Fluoride (HF) |

| Catalyst | Antimony Pentachloride (SbCl₅) or Tin Tetrachloride (SnCl₄) |

| Molar Ratio (HF:Precursor) | 6:1 to 15:1 |

| Reaction Pressure | 1.0 - 1.5 MPa |

| Low-Temperature Zone | 60 - 90 °C |

| High-Temperature Zone | 90 - 140 °C |

| Selectivity | 92.5% |

During the synthesis of this compound, several byproducts and intermediates can be formed. The reaction mixture leaving the reactor typically contains chloro(fluoro)butanes, which are partially fluorinated intermediates. google.com One specific impurity that poses a challenge to purification is 1,1,1,3-tetrafluoro-2-butene (R-1354zd). wipo.int The presence of this and other impurities necessitates effective mitigation and separation strategies.

A notable mitigation technique involves the purification of the crude product mixture through photochlorination. This process specifically targets the removal of the 1,1,1,3-tetrafluoro-2-butene impurity. wipo.int The mixture is treated with chlorine in the presence of ultraviolet light, which converts the unsaturated impurity into 2,3-dichloro-1,1,1,3-tetrafluorobutane (B3031528) (R-354) or other higher-boiling chlorinated butanes. wipo.int These converted byproducts have different physical properties, such as a higher boiling point than this compound, which facilitates their separation through standard distillation techniques. google.comwipo.int This ensures a high purity of the final product while maintaining a high recovery rate of the desired compound. wipo.int

Computational and Theoretical Studies of 1,1,1,3,3 Pentafluorobutane

Molecular Simulation Approaches

Molecular simulation serves as a powerful tool to investigate the properties of HFC-365mfc at an atomistic level. These techniques allow for the examination of molecular interactions and their influence on macroscopic properties.

Molecular dynamics (MD) simulations have been employed to study the thermodynamic and structural properties of 1,1,1,3,3-pentafluorobutane in both bulk and confined states. dntb.gov.uaarxiv.orgresearchgate.net In these simulations, the classical equations of motion are solved for a system of molecules, providing a trajectory of atomic positions and velocities over time.

One notable study investigated HFC-365mfc using MD, simulating systems containing between 200 and 2000 molecules to analyze its behavior. dntb.gov.uaresearchgate.net The simulations were conducted to characterize the thermodynamic properties by calculating the equation of state and monitoring the system's structure through partial radial distribution functions. arxiv.org Such simulations can successfully predict the properties of hydrofluorocarbons like HFC-365mfc. researchgate.net

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters describing the potential energy of the system. For this compound, various force fields have been utilized and developed.

A classical all-atom force field for hydrofluorocarbons (HFCs) was developed where Lennard-Jones force centers and point charges represent dispersion-repulsion and electrostatic interactions, respectively. researchgate.net The parameterization of this force field was performed iteratively, using three key properties of pentafluorobutane: the quantum energy of an isolated molecule, the dielectric constant in the liquid phase, and the compressed liquid density. researchgate.net The resulting force field demonstrated improved accuracy and transferability for simulating various thermophysical properties of several fluorinated compounds. researchgate.net

The DREIDING force field, a generic force field for molecular simulations, has also been applied to study HFC-365mfc. dntb.gov.uaarxiv.orgresearchgate.netcaltech.edu The philosophy behind DREIDING is to use general force constants and geometry parameters based on simple hybridization rules, rather than parameters specific to every combination of atoms. caltech.edulammpstube.com This allows for broad applicability to organic, biological, and main-group inorganic molecules. caltech.edu In computational studies of HFC-365mfc, the DREIDING force field model was used within the molecular dynamics method to investigate its properties. dntb.gov.uaresearchgate.net

Structural and Thermodynamic Property Investigations

Computational studies provide significant insights into the structural arrangements and thermodynamic behavior of this compound.

The behavior of HFC-365mfc as a bulk fluid, particularly its pressure-volume-temperature (PVT) relationship, is critical for many of its applications.

An equation of state (EOS) is a thermodynamic equation relating state variables such as pressure, temperature, and volume. Several EOS have been specifically developed and validated for this compound.

A comprehensive equation of state for HFC-365mfc has been presented by the National Institute of Standards and Technology (NIST). nist.gov This EOS is explicit in the Helmholtz energy and is based on extensive experimental data for vapor pressures, densities, and sound speeds. nist.gov The validation of this EOS against experimental data shows a high degree of accuracy. For instance, the root-mean-square deviation of reported p–ρ–T data from the Helmholtz free energy equation of state was found to be 0.38 kg·m⁻³. acs.org

The table below summarizes the typical uncertainties of properties calculated with the developed equation of state for HFC-365mfc. acs.org

| Property | Uncertainty | Conditions |

| Density | 0.1% to 1% | Ranging from liquid to near-critical point |

| Vapor Pressure | 0.25% | Temperatures between 280 K and 360 K |

| Speed of Sound | 0.05% | - |

| Heat Capacities | 2% | - |

Molecular simulations using the DREIDING force field have also been used to calculate the equation of state for bulk HFC-365mfc at a temperature of 300 K over a wide range of pressures, with results compared against existing literature data. researchgate.net Experimental p–ρ–T data, crucial for developing and validating these equations, have been gathered over temperature ranges from 208 K to 353 K and pressures up to 40 MPa. acs.org

Phase transitions are a key aspect of the thermodynamic behavior of HFC-365mfc. The transition between the gas and liquid phases is of particular importance for its use as a refrigerant and blowing agent.

Computational studies using molecular dynamics have observed the gas-liquid transition in HFC-365mfc. dntb.gov.uaresearchgate.net Simulations at a constant temperature of 300 K across a wide range of densities revealed a single peculiarity in the equation of state, which is attributed to the gas-liquid transition. dntb.gov.uaresearchgate.net Other research has also focused on the liquid/gas-phase transition of this compound, particularly in the context of its encapsulation in nanocapsules, where the transition can be triggered by mild heating or ultrasound. rsc.orgnih.gov

Confined System Analysis

Molecular dynamics simulations have been employed to understand the thermodynamic and structural properties of this compound when confined. researchgate.netarxiv.orgdntb.gov.ua These studies utilize force field models, such as DREIDING, to simulate the behavior of the molecules under specific conditions. researchgate.netarxiv.orgdntb.gov.ua

In computational studies, this compound molecules have been placed between two graphene walls to simulate the effects of confinement. researchgate.netarxiv.orgdntb.gov.uaarxiv.org The simulations were conducted with the graphene walls separated by a distance of 30 Å. arxiv.org The DREIDING force field was used to model the intermolecular forces between the pentafluorobutane molecules and the interactions between the molecules and the carbon atoms of the graphene walls. researchgate.netarxiv.orgdntb.gov.ua These interactions at the interface between the fluid and the solid surface are critical in determining the structural arrangement of the confined molecules. researchgate.netarxiv.orgdntb.gov.ua

To investigate the influence of pore loading on the behavior of the system, simulations were performed on systems of the same size but with a varying number of this compound molecules. researchgate.netarxiv.orgdntb.gov.ua The number of molecules was varied significantly, from as few as 200 to as many as 2000. researchgate.netarxiv.orgdntb.gov.uaarxiv.org This variation in molecular number effectively alters the density of the fluid within the confined space, allowing for the study of density-dependent effects on the system's properties. arxiv.org The equations of state calculated at 300 K for these systems showed a single peculiarity across a wide range of densities, which is attributed to a gas-liquid transition. researchgate.netarxiv.orgdntb.gov.ua

Table 1: Simulation Parameters for Confined System Analysis

| Parameter | Value | Source |

|---|---|---|

| Confining Media | Two Graphene Walls | researchgate.netarxiv.orgdntb.gov.ua |

| Force Field | DREIDING | researchgate.netarxiv.orgdntb.gov.ua |

| Pore Width | 30 Å | arxiv.org |

| System Temperature | 300 K | arxiv.orgdntb.gov.ua |

This table summarizes the key parameters used in the molecular dynamics simulations of this compound confined between graphene walls.

A key finding from the analysis of the confined systems is the distinct structural ordering of the this compound molecules. researchgate.netdntb.gov.ua Through examination of two-dimensional radial distribution functions, density profiles, and angular distributions, it was observed that the system splits into layers. researchgate.netarxiv.orgdntb.gov.ua However, instead of the molecules arranging into a regular, crystalline lattice within these layers, they adopt a disordered, amorphous structure. researchgate.netarxiv.orgdntb.gov.uaarxiv.org This phenomenon highlights how strong confinement can frustrate the crystallization process that might otherwise occur in the bulk material, leading to the formation of amorphous layers parallel to the confining graphene walls. researchgate.netdntb.gov.ua

Quantum Chemical Calculations

Quantum chemistry provides a powerful framework for investigating the intrinsic properties of molecules from first principles. Such calculations have been performed on this compound to elucidate its electronic structure and related properties, often as a model compound for the polymer poly(vinylidene fluoride) (PVDF). acs.orgacs.orgutah.edu

Quantum chemistry analysis has been conducted to determine the geometries and conformational energies of this compound. acs.orgacs.orgutah.edu These studies have involved geometry optimizations at the Self-Consistent Field (SCF) level and higher-level single-point energy calculations (MP2) to accurately capture electron correlation effects. acs.org

Table 2: Mulliken Partial Atomic Charges for this compound

| Atom/Group | Partial Charge | Source |

|---|---|---|

| C1 (-CH₂-) | -0.406 | arxiv.org |

| C2 (-CF₂-) | +0.781 | arxiv.org |

| H | +0.171 | arxiv.org |

This table presents the static Mulliken charges calculated for atoms in this compound, which was used as a representative molecule for the β-PVDF structure. Note: The source refers to C1 and C2 in the context of the PVDF polymer backbone, corresponding to the -CH₂- and -CF₂- groups respectively. arxiv.org

The dipole moment of a molecule is a fundamental measure of its polarity. For this compound, the apparent dipole moment in the liquid state has been determined by applying the Kirkwood modification of the Onsager theory to relative permittivity measurements. acs.org This theoretical approach yielded an apparent dipole moment of 4.917 Debye (D). acs.org This high value reflects the significant charge separation within the molecule due to the highly electronegative fluorine atoms. Quantum chemical studies also recognize that the chain-terminating groups (–CF₃ and –CH₃) play a crucial role in establishing the finite chain's dipole moment. arxiv.org

Environmental Fate and Atmospheric Chemistry of 1,1,1,3,3 Pentafluorobutane

Atmospheric Lifetime Assessment

The atmospheric lifetime of a compound is a crucial factor in determining its potential environmental impact.

Atmospheric Abundance and Emission Dynamics

The atmospheric presence of 1,1,1,3,3-pentafluorobutane is a direct result of its use as a substitute for ozone-depleting substances, particularly in foam blowing applications. copernicus.orgacs.org Its commercial production for the European market began in early 2003 as a replacement for HCFC-141b. acs.orgnih.gov

Global Atmospheric Monitoring

Following its commercial introduction, this compound was detected in the atmosphere for the first time, with monitoring programs tracking its increasing concentrations. acs.org Atmospheric monitoring networks such as the Advanced Global Atmospheric Gases Experiment (AGAGE) and the National Oceanic and Atmospheric Administration's (NOAA) Global Monitoring Laboratory have been instrumental in recording the atmospheric abundance of HFC-365mfc. noaa.govcopernicus.orgresearchgate.net

Initial background mixing ratios at the end of 2002 were very low, at about 50 parts per quadrillion (ppq). parcs.ch By the end of 2003, the background concentration in the Northern Hemisphere had risen to approximately 85 ppq, and further increased to about 175 ppq by the end of 2004. parcs.chresearchgate.net Measurements at remote sites like the high-Alpine station of Jungfraujoch, Switzerland, and the Atlantic coast station of Mace Head, Ireland, have provided a long-term record of its atmospheric presence. acs.orgnih.gov At these Northern Hemisphere sites, mole fractions rose from below 0.1 parts per trillion (ppt) in 2003 to 0.65 ppt (B1677978) by the end of 2010. researchgate.net Studies have shown a quasi-steady increase in HFC-365mfc concentrations at a rate of 0.06 ppt per year until 2017, after which the growth rate decreased. copernicus.org

Atmospheric Abundance of this compound (HFC-365mfc)

| Year | Northern Hemisphere Background Concentration (ppq) | Reference |

|---|---|---|

| End of 2002 | ~50 | parcs.ch |

| End of 2003 | ~85 | parcs.chresearchgate.net |

| End of 2004 | ~175 | parcs.chresearchgate.net |

| End of 2010 | ~650 (0.65 ppt) | researchgate.net |

Regional and Global Emission Estimates

Emission estimates for this compound have been derived using both "top-down" methods, which rely on atmospheric measurements, and "bottom-up" approaches based on production and consumption data. researchgate.net

For Central Europe (comprising Germany, France, Italy, Switzerland, The Netherlands, Belgium, and Luxembourg), emissions were estimated to be between 400 and 500 tonnes per year in both 2003 and 2004. acs.orgnih.gov For a larger European region, emissions were estimated from measurements at Mace Head to be 970-1080 tonnes in 2003 and 1060-1200 tonnes in 2004. parcs.ch Global emissions calculated from atmospheric measurements showed a steady increase after commercialization. researchgate.net Assuming the background mixing ratio at the end of 2002 was representative of the global atmosphere, the total mass of HFC-365mfc in the atmosphere was estimated to be between 600 and 1360 tonnes. parcs.chresearchgate.net

Emission Estimates for this compound (HFC-365mfc)

| Region | Year(s) | Estimated Emissions (tonnes/year) | Reference |

|---|---|---|---|

| Central Europe | 2003-2004 | 400 - 500 | acs.orgnih.gov |

| Europe (wider region) | 2003 | 970 - 1080 | parcs.ch |

| Europe (wider region) | 2004 | 1060 - 1200 | parcs.ch |

Source Apportionment Studies

Source apportionment studies, which aim to identify the geographical origins of emissions, have pinpointed specific regions in Europe as significant sources of this compound. copernicus.org Analysis of atmospheric measurements from the Jungfraujoch station combined with backward air trajectory modeling identified two main source regions. copernicus.org One major source region is the Po Valley in northern Italy, which was also a source of the substances HFC-365mfc was designed to replace, HCFC-141b and CFC-11. copernicus.orgacs.orgnih.gov Another significant source region was identified in eastern France, where a production plant for HFC-365mfc is located. copernicus.orgresearchgate.net The emissions from this area are likely from the production facility itself or from nearby foam blowing industries. copernicus.org By 2004, emissions appeared to originate from a wider area across Europe, indicating a broader market penetration of the compound. acs.orgnih.gov

Radiative Forcing and Global Warming Potential Studies

As a hydrofluorocarbon, this compound is a greenhouse gas that contributes to the radiative forcing of the climate system. ipcc.chbritannica.com Radiative forcing is a measure of the influence a substance has on the Earth's energy balance. britannica.com The Global Warming Potential (GWP) is an index that compares the climate impact of a greenhouse gas relative to carbon dioxide over a specific time horizon. ecetoc.orgca.gov

The GWP of HFC-365mfc has been evaluated in multiple assessments. The Intergovernmental Panel on Climate Change (IPCC) Fourth Assessment Report (AR4) lists its 100-year GWP as 794. epa.govunfccc.intghgprotocol.orgmoenv.gov.tw This value is widely used for regulatory and inventory purposes. ca.govepa.gov Subsequent IPCC reports have slightly revised this value; the Fifth Assessment Report (AR5) gives a 100-year GWP of 804, and the Sixth Assessment Report (AR6) provides a value of 914. ghgprotocol.org Studies have also calculated its GWP over other time horizons. For instance, one study found GWPs relative to CO2 to be 2210 for a 20-year horizon and 250 for a 500-year horizon. epa.gov The radiative efficiency of HFC-365mfc has also been determined, which, combined with its atmospheric lifetime, is used to calculate its GWP. epa.gov

Global Warming Potential (GWP) of this compound (HFC-365mfc)

| Time Horizon | GWP Value | Reporting Body/Study | Reference |

|---|---|---|---|

| 20 years | 2210 | Barry et al. (1997) | epa.gov |

| 100 years | 794 | IPCC AR4 (2007) | epa.govunfccc.intagas.com |

| 100 years | 804 | IPCC AR5 (2014) | ghgprotocol.orgghgprotocol.org |

| 100 years | 914 | IPCC AR6 (2020) | ghgprotocol.org |

| 500 years | 250 | Barry et al. (1997) | epa.gov |

Advanced Characterization and Spectroscopic Analysis of 1,1,1,3,3 Pentafluorobutane

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and analysis of fluorinated compounds like 1,1,1,3,3-pentafluorobutane. Each method offers unique insights into the molecule's properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The chlorine-initiated photooxidation of CF3CH2CF2CH3 has been investigated using FTIR spectroscopy. epa.gov In the case of this compound, the FTIR spectrum is characterized by strong absorption bands corresponding to the vibrations of its carbon-hydrogen and carbon-fluorine bonds.

Studies utilizing FTIR spectroscopy have been crucial in analyzing the atmospheric degradation and radiative forcing of HFC-365mfc. epa.govbelspo.be The technique allows for the identification of primary photooxidation products under atmospheric conditions. epa.gov Spectral data for HFC-365mfc is available in reference databases, often obtained using techniques like neat (KBr) analysis. nih.gov

Table 1: Key FTIR Data for this compound

| Spectral Source | Instrument | Technique |

|---|---|---|

| Forensic Spectral Research | Bio-Rad FTS | Neat (KBr) |

Source: PubChem nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound provides distinct signals for the two different fluorine environments: the -CF₃ group and the -CF₂- group. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. wikipedia.org

¹H and ¹⁹F NMR have been used to characterize various telomers and cotelomers synthesized in this compound as a solvent. nih.gov These analyses provide definitive structural evidence of the resulting products. nih.gov In more advanced experiments, trichlorofluoromethane (B166822) (CFCl₃) can be used as an internal chemical shift standard for ¹⁹F NMR. rsc.org

Table 2: General Chemical Shift Ranges in ¹⁹F NMR

| Functional Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| -CF₃ | +40 to +80 |

Source: Alfa Chemistry alfa-chemistry.com

Note: Actual chemical shifts can vary with solvent and temperature. alfa-chemistry.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is extensively used for the identification and quantification of volatile and semi-volatile compounds, making it ideal for analyzing HFC-365mfc. nih.govparcs.ch In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for highly specific identification. nih.gov

This technique has been fundamental in monitoring atmospheric concentrations of HFC-365mfc. parcs.chnoaa.govresearchgate.net Automated GC-MS systems are deployed at remote monitoring stations to provide in-situ, high-frequency measurements of atmospheric trace gases, including HFC-365mfc. acs.orgparcs.ch The method involves pre-concentrating analytes from air samples on a custom adsorption-desorption system before analysis. parcs.ch GC-MS is also used for the qualitative analysis of samples with unknown gases and for the identification of impurities, such as in the production of HFC-365mfc. researchgate.netwipo.int

Beyond standard transmission FTIR, other vibrational and electronic spectroscopic methods provide valuable information.

Attenuated Total Reflection (ATR)-IR Spectroscopy: ATR-IR is a variant of FTIR that allows for the analysis of solid and liquid samples with minimal preparation. researchgate.net The technique measures the infrared spectrum of a sample in direct contact with an ATR crystal. A spectrum for this compound has been recorded using a PerkinElmer SpectrumTwo instrument with an ATR-IR technique. nih.gov This method is particularly useful for analyzing surface layers or opaque samples. polito.it

Vibronic Spectroscopy: This branch of molecular spectroscopy investigates the simultaneous changes in electronic and vibrational energy levels of a molecule. wikipedia.org Electronic transitions are typically observed in the UV-visible region. libretexts.org While fundamental vibrational transitions are seen in the infrared, their combination with electronic transitions gives rise to a detailed vibronic spectrum. wikipedia.orglibretexts.org These studies can provide information on the molecule's electronically excited states. wikipedia.org The evaluation of vibrational and electronic spectral data is critical for understanding the atmospheric behavior and photochemistry of transient molecules and free radicals. nist.gov

Application of Advanced Analytical Techniques

The application of the spectroscopic methods described above is crucial for the practical use and monitoring of this compound.

Advanced analytical techniques are essential for both the qualitative (identification) and quantitative (measurement) analysis of HFC-365mfc in complex mixtures, such as atmospheric samples and commercial product blends. researchgate.net

Atmospheric Monitoring: GC-MS is the primary tool for the quantitative and qualitative analysis of HFC-365mfc in the atmosphere. parcs.chresearchgate.net Researchers use high-resolution GC-MS to conduct non-targeted analysis of per- and polyfluoroalkyl substances (PFAS), including HFC-365mfc. nih.gov Monitoring programs at remote sites like Jungfraujoch, Switzerland, and Mace Head, Ireland, use in-situ GC-MS to track the atmospheric concentrations and emissions of HFC-365mfc. parcs.chnih.gov These measurements allow scientists to estimate regional and global emissions, identifying significant source regions. nih.gov For instance, early atmospheric records from 2003 showed HFC-365mfc mole fractions below 0.1 parts-per-trillion (ppt), which rose to 0.65 ppt (B1677978) by the end of 2010. researchgate.net

Analysis of Blends: HFC-365mfc is often used in blends with other compounds, such as HFC-134a, to modify its properties for specific applications like foam blowing. researchgate.net Analytical techniques are required to confirm the composition of these blends. GC-MS can be used to separate and identify the individual components of the mixture, while quantitative analysis ensures the blend meets the required specifications for performance and safety. analytice.com

Trace Component Detection

The identification and quantification of trace components in this compound, also known as HFC-365mfc, are critical for ensuring its purity and for understanding its environmental fate. Various analytical techniques are employed for this purpose, with gas chromatography coupled with mass spectrometry (GC-MS) being a primary method.

In the synthesis of this compound, an impurity that can be present is 1,1,1,3-tetrachloro-2-butene (R-1354zd). A purification process involving photochlorination can be used to remove this impurity. This process converts R-1354zd into 2,3-dichloro-1,1,1,3-tetrafluorobutane (B3031528) (R-354) and other higher boiling point butanes, which are then more easily separated from the final product. wipo.int The reaction is carried out by exposing the mixture to ultraviolet light in the presence of chlorine, effectively reducing the concentration of the unsaturated impurity to below 10 parts per million (ppm) by weight. wipo.int

Atmospheric monitoring programs also play a crucial role in detecting trace amounts of this compound and other greenhouse gases. The Programmable Flask Package (PFP) Whole Air Sampler, utilized in missions like NASA's Atmospheric Tomography (ATom) mission, can measure more than 60 trace gases, including HFC-365mfc, at mole fractions ranging from parts-per-million to parts-per-quadrillion. ornl.gov This is achieved by analyzing the collected air samples in a laboratory setting using sensitive analytical instrumentation. ornl.gov For instance, the detection of ozone-depleting substances and greenhouse gases in ambient air, even at 100% relative humidity, is possible, with established limits of detection for compounds like HFC-365mfc. theanalyticalscientist.com

Furthermore, advanced analytical workflows using Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) have been developed for the non-targeted analysis of per- and polyfluoroalkyl substances (PFAS), a category that includes this compound. nih.gov These methods allow for the detection of a wide range of fluorinated compounds in various samples. nih.gov

Detailed Research Findings:

A study focused on the purification of this compound detailed a method for the removal of the impurity 1,1,1,3-tetrachloro-2-butene. The key findings are summarized in the table below.

| Parameter | Value | Reference |

| Impurity | 1,1,1,3-tetrachloro-2-butene (R-1354zd) | wipo.int |

| Purification Method | Photochlorination | wipo.int |

| Reagent | Chlorine (1-5 mols per mol of impurity) | wipo.int |

| Catalyst | Ultraviolet light (300-400 nm) | wipo.int |

| Final Impurity Level | < 10 wt. ppm | wipo.int |

| Byproduct | 2,3-dichloro-1,1,1,3-tetrafluorobutane (R-354) | wipo.int |

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis of compounds like this compound, chemometrics plays a vital role in handling complex datasets, resolving overlapping signals, and building predictive models. researchgate.netspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. rsc.orgrsc.org However, spectra of complex mixtures or polymers can exhibit significant signal overlap, making interpretation challenging. researchgate.net Chemometric techniques, such as Principal Component Analysis (PCA) and other multivariate analysis methods, can be applied to NMR data to deconvolve spectra and identify individual components. researchgate.net These methods are particularly useful for analyzing high-resolution ¹H NMR data with numerous overlapping peaks. researchgate.net

In a study involving the copolymerization of 1,1,1,3,3-pentafluoropropene with other monomers, where this compound was used as a solvent, ¹⁹F and ¹H NMR spectroscopy were employed for characterization. mdpi.com The complex NMR spectra were analyzed to determine the composition of the resulting copolymers. mdpi.com

The application of chemometrics extends to other spectroscopic techniques as well. For instance, in the analysis of per- and polyfluoroalkyl substances (PFAS) using Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS), a workflow was developed that included the creation of a spectral database and the use of scoring systems to assign confidence levels to the identification of unknown compounds. nih.gov

Detailed Research Findings:

The application of chemometric methods to spectroscopic data is a broad field. While specific chemometric analyses solely focused on this compound are not extensively detailed in the provided search results, the principles of these approaches are widely applicable. The table below summarizes the general application of chemometrics in spectroscopic analysis.

| Spectroscopic Technique | Chemometric Application | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) | Principal Component Analysis (PCA), Multivariate Analysis | Deconvolution of overlapping spectra, Identification of pure components | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Spectral database searching, Confidence scoring | Identification of unknown compounds, Non-targeted analysis | nih.gov |

| General Spectroscopy | Multiple Linear Regression (MLR) | Building robust calibration models, Reducing sensitivity to measurement variations | spectroscopyonline.com |

Research on Applications of 1,1,1,3,3 Pentafluorobutane

as a Foam Blowing Agent

1,1,1,3,3-Pentafluorobutane, also known as HFC-365mfc, has been a subject of significant research as a physical blowing agent for polyurethane foams. Its primary appeal lies in its zero Ozone Depletion Potential (ODP), making it an environmentally preferable alternative to previously used hydrochlorofluorocarbons (HCFCs), such as HCFC-141b. icm.edu.plsabtechmachine.com Research has focused on its performance, efficiency in foam systems, and the long-term properties of the resulting insulation materials.

Performance as an Alternative Blowing Agent

This compound has been identified as a third-generation blowing agent and a viable substitute for HCFCs in the manufacturing of heat-insulating rigid polyurethane (PUR) foams. icm.edu.plsabtechmachine.com Foams produced using HFC-365mfc demonstrate stable properties during storage, including good dimensional stability and mechanical properties. icm.edu.pl It is a liquid at room temperature, with a boiling point that requires minimal modifications to existing foaming equipment designed for other liquid blowing agents. sabtechmachine.com

A key aspect of its application is its use in blends. While HFC-365mfc itself has some flammability, this can be mitigated by mixing it with non-flammable HFCs. sabtechmachine.com For instance, mixtures with 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) or 1,1,1,2,3,3,3-heptafluoropropane (B1665588) (HFC-227ea) are common. sabtechmachine.comgoogle.com These mixtures are often non-combustible and can exhibit improved insulating properties, particularly at low temperatures. google.com Azeotropic or pseudo-azeotropic mixtures with pentane (B18724) or hexane (B92381) isomers are also utilized to produce closed-cell polyurethane foams with reduced thermal conductivity. icm.edu.pl

Mass Transfer Properties in Polymeric Foams (e.g., rigid polyurethane foam)

The effectiveness of a blowing agent in providing long-term insulation is critically dependent on its mass transfer properties within the polymer matrix. Research into HFC-365mfc has quantified its movement into and out of rigid polyurethane (PUR) foam.

Studies focusing on the mass transfer properties of HFC-365mfc in the insulating systems of district heating pipes (B44673), which consist of rigid polyurethane foam with a high-density polyethylene (B3416737) protective layer, have determined its solubility and permeability coefficients. The coefficients for HFC-365mfc in PUR foam are reported to be very similar to those of cyclopentane (B165970), a common blowing agent in Europe. researchgate.net This similarity suggests comparable performance in terms of how the gas is retained within the foam structure. The polyethylene casing acts as a better diffusion barrier for HFC-365mfc than it does for cyclopentane. researchgate.net

The diffusion coefficient measures how quickly a substance moves through a medium. For blowing agents, a low diffusion coefficient is desirable to ensure the gas remains trapped in the foam cells for an extended period. Research indicates that the primary resistance to the mass transfer of HFC-365mfc in an insulated pipe system is the polyurethane foam itself, rather than the outer protective casing. researchgate.net This highlights the importance of the interaction between the blowing agent and the polymer matrix in determining long-term performance.

The following table presents a comparison of mass transfer properties for HFC-365mfc and other relevant gases in polyurethane foam.

| Gas | Property | Value | Comparison/Note |

|---|---|---|---|

| This compound (HFC-365mfc) | Solubility, Permeability, Diffusion Coefficients | Similar to Cyclopentane | Indicates comparable gas retention performance to a standard blowing agent. researchgate.net |

| Carbon Dioxide | Permeability Coefficient | ~9 x 10⁻¹⁶ mole·m⁻¹·s⁻¹·Pa⁻¹ | Significantly higher permeability than HFC-365mfc, meaning it diffuses out of the foam much faster. researchgate.net |

| Oxygen | Permeability Coefficient | 1.9 x 10⁻¹⁶ mole·m⁻¹·s⁻¹·Pa⁻¹ | Higher permeability than HFC-365mfc, contributing to air infusion during aging. researchgate.net |

| Nitrogen | Permeability Coefficient | 0.6 x 10⁻¹⁶ mole·m⁻¹·s⁻¹·Pa⁻¹ | Higher permeability than HFC-365mfc, contributing to air infusion during aging. researchgate.net |

Long-Term Aging Behavior of Foams

The long-term aging of insulating foams refers to the gradual change in their thermal conductivity over time. This process is primarily driven by the diffusion of gases. isoproject.com.ua The low-conductivity blowing agent, such as HFC-365mfc, slowly diffuses out of the foam's closed cells, while atmospheric gases like nitrogen and oxygen, which have higher thermal conductivity, diffuse in. isoproject.com.uanycu.edu.tw

The rate of this diffusion is a critical factor. Due to their relatively large molecular size, fluorinated blowing agents like HFC-365mfc have a much harder time diffusing out of the foam compared to the infusion of smaller air molecules. isoproject.com.ua Studies on refrigerator insulation have shown that fluorinated blowing agents tend to remain within the foam over the typical 15-20 year lifetime of the appliance. isoproject.com.ua The primary factor governing the aging of these foams is the infusion of air over time. isoproject.com.ua This slow aging process ensures that foams blown with HFC-365mfc can maintain their high insulation value for many years.

Thermal Conductivity Optimization in Foam Systems

The primary function of an insulating foam is to resist heat flow, which is quantified by its thermal conductivity (k-factor). The thermal conductivity of polyurethane foam is determined by three main factors: heat conduction through the solid polymer, heat conduction through the gas trapped in the cells, and heat transfer by radiation across the cell walls. lsta.lt

Blowing Agent Blends: As mentioned, blending HFC-365mfc with other HFCs or hydrocarbons can create azeotropic mixtures that result in foams with even lower thermal conductivity. icm.edu.plsabtechmachine.com

Foam Density: While lower density generally means less solid material to conduct heat, a balance must be struck to ensure the foam has sufficient mechanical strength and a high percentage of closed cells to prevent gas convection. researchgate.net

The initial thermal conductivity of polyurethane foams can be as low as 0.022 to 0.028 W/mK, making it one of the most efficient commercially available insulation materials. poliuretano.it The selection of an effective blowing agent like HFC-365mfc is fundamental to achieving this high level of performance.

Stability of Foam Systems

This compound is a key blowing agent in the production of rigid polyurethane (PUR) foams, which are utilized for their insulating properties. climalife.comsabtechmachine.com The stability of these foam systems is crucial for their long-term performance. Research has focused on understanding the mass transfer properties of HFC-365mfc within the foam structure, which consists of the polyurethane matrix and a protective layer, often high-density polyethylene (HDPE).

Studies have determined the solubility, permeability, and diffusion coefficients for HFC-365mfc in both PUR foam and HDPE. The findings indicate that the coefficients for HFC-365mfc in PUR foam are very similar to those of cyclopentane, a common blowing agent. researchgate.net However, the polyethylene casing presents a more effective diffusion barrier for HFC-365mfc compared to cyclopentane. researchgate.net Despite this, the primary resistance to mass transfer for HFC-365mfc in applications like district heating pipes is within the PUR foam itself. researchgate.net The long-term aging behavior of polyurethane foams is predicted by measuring the effective diffusion coefficients of the blowing agents. researchgate.net While HFC-365mfc is flammable, it can be blended with non-flammable HFCs to mitigate this property. sabtechmachine.com

Advanced Solvent Applications Research

This compound has been extensively researched for its utility in advanced solvent applications, owing to its specific physical and chemical properties. chemicalbook.comgoogle.comfishersci.co.uk It is a volatile, colorless liquid that is miscible with most organic solvents. chemicalbook.comfishersci.co.uk

Precision Cleaning and Degreasing Systems

As a degreasing solvent, this compound is utilized in both semi-closed and closed degreasing systems for industrial components. chemicalbook.comfishersci.co.uknbinno.com Its effectiveness has led to its inclusion in compositions designed for cleaning, degreasing, and drying of solid surfaces, including the cold cleaning of printed circuits. google.com

Cleaning Efficiency Studies (e.g., Non-Volatile Residue Screening)

A critical aspect of a cleaning solvent's performance is its ability to remove contaminants without leaving a residue. Non-Volatile Residue (NVR) screening is a key metric in these evaluations. In the search for replacements for ozone-depleting solvents, the cleaning efficiency of this compound, often in azeotropic blends, has been assessed. For instance, in a NASA program to replace HCFC-225G, a blend containing 70% HFC-365mfc and 30% trans-dichloroethylene (t-DCE), known as Solvokane, was tested for its ability to dissolve hydrocarbon contaminants like rocket propellant (RP-1). nasa.govbrulin.com

The results showed that Solvokane, along with other candidates, was miscible with RP-1 at a 1:1 volume ratio, indicating its potential as an effective cleaning agent for removing such hydrocarbon residues. brulin.com The Kauri-Butanol (Kb) value, a measure of solvency, for pure HFC-365mfc is relatively low, which can sometimes indicate weaker cleaning performance for certain contaminants. brulin.com However, when used in blends, its cleaning effectiveness can be significantly enhanced. brulin.com

| Solvent | Composition | RP-1 Solubility (at 1:1 volume) |

|---|---|---|

| AK-225G (Baseline) | HCFC-225cb | Soluble |

| Solstice PF | trans-1-chloro-3,3,3,-trifluoropropene | Soluble |

| 3M L14780 | Not specified | Soluble |

| Solvokane | 70% HFC-365mfc / 30% t-DCE | Soluble |

Material Compatibility Studies (e.g., for propulsion systems)

When selecting a solvent for cleaning sensitive hardware, such as aerospace and propulsion systems, material compatibility is of paramount importance. The solvent must effectively clean without degrading the materials of construction. nasa.gov Research into replacements for HCFC-225G for cleaning NASA's propulsion oxygen systems involved extensive material compatibility testing. nasa.govnasa.gov

While specific compatibility data tables for this compound from these propulsion system studies are not detailed in the provided search results, general material compatibility information is available. It is known to be compatible with metals like mild and stainless steel. apolloscientific.co.uk However, it may be incompatible with certain elastomers and plastics, including natural rubber (NR), nitrile rubber (NBR), ethylene (B1197577) propylene (B89431) rubber (EPDM), polymethyl methacrylate (B99206) (PMMA), polystyrene, and polyvinyl chloride (PVC). apolloscientific.co.ukscbt.com

Solvent Replacement Strategies (e.g., for HCFC-225G)

Due to its zero Ozone Depletion Potential (ODP), this compound has been a significant candidate in strategies to replace ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). climalife.com A major focus of this research has been finding a substitute for HCFC-225G (also known as AK-225G), which was used extensively for cleaning critical systems, including NASA's large-scale propulsion oxygen systems. nasa.govnasa.gov

The phase-out of HCFC-225G, effective January 1, 2015, under the Clean Air Act, necessitated a robust replacement program. nasa.gov Among the numerous candidates evaluated, an azeotropic blend of HFC-365mfc and trans-dichloroethylene (Solvokane) was a key subject of investigation. nasa.gov The selection process involved evaluating performance requirements such as cleaning effectiveness, material compatibility, oxygen compatibility, and health and safety hazards. brulin.com While pure HFC-365mfc has a low Kauri-Butanol value and some flammability concerns, its formulation into azeotropic blends was a strategy to enhance its cleaning power and safety profile. brulin.com

| Solvent Name | Chemical Name | Kb Value | Concerns |

|---|---|---|---|

| Solkane® 365mfc | This compound | 14 | Low Kb may not clean well, Unusual flammability characteristics |

| AE3000 | 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane | 13 | Low Kb may not clean well, toxicity |

| Solstice™ PF | Trans-1-chloro-3,3,3,-trifluoropropene | 25 | Boiling point of 19°C (66°F) |

| Capstone® 4-I | Perfluorobutyl iodide | No data | Not compatible with some metals, Photo reactive, expensive, short supply |

Solvency in Polymer Synthesis (e.g., for fluoropolymers)

The unique properties of this compound also lend themselves to applications in polymer science. It has been identified as a useful solvent in the synthesis of certain fluorinated compounds and polymers. core.ac.uknih.gov Specifically, it has been used as a solvent in the synthesis of perfluoropolyalkylether (PFPAE) monomers, which are then used to create fluoropolymers through processes like photo-induced cationic polymerization. nih.gov

In one documented synthesis, this compound was the solvent for the functionalization of oligo(PFPAE) diacyl fluoride (B91410) to produce vinyl ether derivatives. nih.gov It has also been employed as a solvent in the telomerization of vinylidene fluoride, a key process in the creation of certain fluorinated materials. core.ac.uk The choice of solvent in these reactions is critical for controlling the polymerization process and the properties of the final polymer.

Heat Transfer Fluid and Refrigerant Mixture Studies

Binary and Multicomponent Mixture Investigations

The utility and performance of this compound (HFC-365mfc) in various thermodynamic applications are often enhanced through its use in binary or multicomponent mixtures. Research into the phase behavior and thermophysical properties of these mixtures is crucial for optimizing system design and efficiency. Investigations have focused on understanding the interactions between HFC-365mfc and other compounds, such as other fluorinated hydrocarbons and gases, to create working fluids with tailored properties for specific applications like Organic Rankine Cycles (ORC) and as foam blowing agents.

Vapor-Liquid Equilibrium Data

A fundamental aspect of investigating binary and multicomponent mixtures is the determination of their vapor-liquid equilibrium (VLE) data. This data is essential for the design of separation processes and for understanding the behavior of the mixture in various thermodynamic cycles. The "static-analytic" method is a common and reliable technique used for obtaining high-quality VLE data. researchgate.net

Isothermal VLE data have been experimentally determined for several binary systems containing this compound. For instance, the VLE data for the binary mixture of carbon dioxide (CO₂) and HFC-365mfc were measured at six different temperatures ranging from 283.16 K to 337.16 K, with pressures from 0.7 to 9.1 MPa. researchgate.net The experimental data were then correlated using thermodynamic models such as the Peng-Robinson Equation of State with the Mathias-Copeman alpha function and Wong-Sandler mixing rules incorporating the Non-Random Two-Liquid (NRTL) activity coefficient model. researchgate.netscispace.com

Another significant binary system studied is decafluorobutane (R3110) and this compound (R365mfc). The isothermal VLE data for this system were measured at temperatures from 333.26 K to 441.61 K and pressures ranging from 0.2016 to 3.0927 MPa. researchgate.netuniv-batna2.dznist.gov This research provides crucial data for the potential use of this mixture in high-temperature applications. researchgate.netuniv-batna2.dz

The table below presents a selection of the experimental VLE data for the CO₂ + HFC-365mfc binary system at a specific isotherm.

Table 1: Vapor-Liquid Equilibrium Data for the CO₂ (1) + HFC-365mfc (2) System at 337.16 K

| Pressure (MPa) | Liquid Phase Mole Fraction (x₁) | Vapor Phase Mole Fraction (y₁) |

|---|---|---|

| 2.0537 | 0.252 | 0.812 |

| 3.1206 | 0.404 | 0.864 |

| 4.1034 | 0.542 | 0.884 |

| 5.1061 | 0.686 | 0.895 |

| 6.0968 | 0.824 | 0.899 |

| 6.6027 | 0.893 | 0.898 |

Data sourced from research measuring isothermal vapor-liquid equilibrium for the binary mixture of carbon dioxide and this compound. researchgate.net

Performance in Organic Rankine Cycles (ORC)

Organic Rankine Cycles (ORCs) are a promising technology for converting low-grade heat into useful work, and the choice of working fluid is paramount to the cycle's efficiency. researchgate.net this compound has been considered as a potential working fluid for ORC applications due to its thermophysical properties, including a relatively high critical temperature (460 K) and pressure (3.266 MPa). researchgate.netscispace.com These properties make it suitable for applications with condensation temperatures above 90°C. scispace.com

The performance of HFC-365mfc and its mixtures in ORCs is a subject of ongoing research. For instance, the study of the decafluorobutane + this compound system is relevant to ORCs that are designed to recover energy from high-temperature heat sources. researchgate.netuniv-batna2.dz The knowledge of the phase diagram of such mixtures is critical for designing and optimizing the components of the ORC system, such as the evaporator and condenser. univ-batna2.dz

In a comparative study of working fluids for a vapor compression refrigeration cycle, which shares thermodynamic principles with the ORC, HFC-365mfc demonstrated a higher Coefficient of Performance (COP). researchgate.net The selection of an appropriate working fluid for a given heat source in an ORC is heavily influenced by its critical properties. researchgate.net Fluids with higher critical temperatures are generally more suitable for higher temperature heat sources. purdue.edu

Azeotropic Blends with Other Fluorinated Compounds or Hydrocarbons

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. epo.org The formation of azeotropic or azeotrope-like mixtures can be advantageous in certain applications, providing a working fluid with a constant boiling point and specific thermodynamic properties.

This compound is known to form azeotropic mixtures with other compounds. A notable example is its azeotrope with hydrogen fluoride (HF). The composition of this azeotrope is pressure-dependent, containing approximately 4% by weight of hydrogen fluoride at 20.2°C and shifting to about 8% by weight at 40.2°C. smolecule.com

Furthermore, research has been conducted on binary mixtures of HFC-365mfc with other fluorinated compounds and hydrocarbons. For example, the thermal conductivity of mixtures of HFC-365mfc with 1,1,1,2-tetrafluoroethane (R134a) and cyclopentane has been measured. semanticscholar.org The compositions studied were 93.0% HFC-365mfc + 7.0% R134a and 62.8% HFC-365mfc + 37.2% cyclopentane by weight. semanticscholar.org While this study focused on thermal conductivity, the investigation of such blends is indicative of their potential use as working fluids where azeotropic behavior could be relevant. Compositions containing HFC-365mfc and at least 5% by weight of a non-flammable fluorinated compound have also been a subject of study. google.com

Research on Derivatives and Analogs of 1,1,1,3,3 Pentafluorobutane

Synthesis and Characterization of Substituted Pentafluorobutane Compounds (e.g., 4-Bromo-1,1,1,3,3-pentafluorobutane)

The synthesis of substituted pentafluorobutane compounds is a key area of research for creating versatile chemical intermediates. A notable example is 4-Bromo-1,1,1,3,3-pentafluorobutane, a derivative where a bromine atom is introduced at the terminal position. While specific, detailed synthesis routes for this exact compound are proprietary or not widely published in readily available literature, its preparation would likely follow established methods for the halogenation of fluoroalkanes. Such methods can include free-radical bromination of a suitable precursor or the nucleophilic substitution of a leaving group with a bromide ion.

The characterization of 4-Bromo-1,1,1,3,3-pentafluorobutane is crucial for confirming its structure and purity. Standard analytical techniques would be employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to elucidate the carbon-hydrogen-fluorine framework and confirm the position of the bromine atom. Mass spectrometry would be used to verify the molecular weight and fragmentation pattern.

Table 1: Physicochemical Properties of 4-Bromo-1,1,1,3,3-pentafluorobutane An interactive data table based on available chemical data.

| Property | Value | Source(s) |

| CAS Number | 933600-79-4 | scbt.com |

| Molecular Formula | C₄H₄BrF₅ | scbt.comsigmaaldrich.com |

| Molecular Weight | 226.97 g/mol | scbt.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| InChI Key | SEXSQRQVHMOLSW-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | FC(F)(CC(F)(CBr)F)F | sigmaaldrich.com |

Polymerization Studies Utilizing 1,1,1,3,3-Pentafluorobutane as a Solvent or Building Block

Fluorinated polymers are highly valued for their unique properties, including thermal stability, chemical resistance, and low surface energy. core.ac.uk The synthesis of these materials often requires specialized solvents that can dissolve fluorinated monomers and polymers. This compound has been identified as a useful medium in such polymerization processes. nih.gov Its properties make it a suitable solvent for the synthesis of novel fluorinated copolymers and other advanced materials. chemicalbook.comchemicalbook.com

Copolymerization, involving two different monomers, and terpolymerization, involving three, are techniques used to tailor the properties of the resulting polymer. researchgate.net By combining different fluorinated monomers or by copolymerizing fluorinated monomers with non-fluorinated ones, materials with a wide range of characteristics can be achieved. nih.gov For instance, the copolymerization of fluoroolefins with other monomers can yield amorphous fluoroplastics with high optical clarity or perfluoroelastomers that combine chemical resistance with elasticity. core.ac.uk

Research has explored the copolymerization and terpolymerization of various fluorinated monomers like vinylidene fluoride (B91410) (VDF), hexafluoropropene (B89477) (HFP), and chlorotrifluoroethylene (B8367) (CTFE) with other monomers. nih.gov These reactions often require a solvent that can effectively dissolve the different monomers and the growing polymer chain, a role for which this compound is suited. The goal is often to create polymers with specific functionalities, such as reactive side chains for cross-linking or improved adhesion. researchgate.net

The choice of solvent in a polymerization reaction can significantly influence both the yield and the properties of the final polymer. A suitable solvent ensures that the reactants remain in the same phase, facilitating efficient interaction between the initiator and the monomers. While specific studies quantifying the direct impact of this compound on polymerization yield are not extensively detailed in public literature, its use in the synthesis of functionalized perfluoropolyalkylether (PFPAE) oligomers for photo-induced polymerization highlights its role in enabling these complex syntheses. nih.gov

The fluorinated nature of the solvent can also affect the properties of the resulting polymer. For example, polymers synthesized in a fluorinated medium may exhibit enhanced surface properties due to the orientation of fluorinated segments at the polymer-air interface. The presence of fluorine atoms in a polymer structure is known to produce surfaces with very low interfacial energies, leading to hydrophobic and oleophobic characteristics. core.ac.uk

Table 2: Influence of Fluorination on Polymer Properties An interactive data table summarizing general findings from research on fluorinated polymers.

| Property | Impact of Incorporating Fluorinated Monomers | Rationale | Source(s) |

| Thermal Stability | Generally Increased | The Carbon-Fluorine (C-F) bond is exceptionally strong and stable. | nih.gov |

| Chemical Resistance | Generally Increased | The strong C-F bond and the shielding effect of fluorine atoms protect the polymer backbone. | core.ac.uk |

| Surface Energy | Significantly Decreased | Fluorinated segments migrate to the surface, creating low-energy, non-stick, and repellent surfaces. | core.ac.ukrsc.org |

| Glass Transition Temp. (Tg) | Varies | Can be increased or decreased depending on the specific monomer structure and resulting chain flexibility. | nih.govrsc.org |

| Solubility | Generally Decreased | Highly fluorinated polymers are typically only soluble in specialized fluorinated solvents. | core.ac.uk |

Reactivity Studies of Related Fluorinated Compounds

The reactivity of fluorinated compounds like this compound is fundamentally governed by the unique nature of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of over 480 kJ/mol. alfa-chemistry.com This exceptional strength is a primary reason for the low reactivity and high stability of fluoroalkanes compared to their chlorinated, brominated, or iodinated counterparts. alfa-chemistry.com

The high electronegativity of the fluorine atom creates a significant polarity in the C-F bond. However, it also draws electron density away from the carbon atom, making it less susceptible to many chemical reactions. alfa-chemistry.com In nucleophilic substitution reactions, the fluoride ion (F⁻) is a very poor leaving group, meaning that reactions requiring the displacement of a fluorine atom are generally unfavorable. alfa-chemistry.com

While fluorine as an element is extremely reactive, once it has formed a bond with carbon, the resulting compound is often very inert. stackexchange.com This chemical stability makes fluorinated compounds suitable for applications requiring resistance to harsh chemical environments and high temperatures. noaa.gov However, this inertness does not mean they are completely unreactive. Under specific and often forcing conditions, such as with strong reducing agents like very active metals, they can be made to react. noaa.gov Research into the reactions of fluorine atoms with alkanes has shown that these reactions can proceed with very small activation energies, though the subsequent reactivity of the resulting fluoroalkane is low. rsc.org

Future Research Directions and Emerging Areas for 1,1,1,3,3 Pentafluorobutane

Development of Novel Synthetic Routes

The industrial synthesis of 1,1,1,3,3-pentafluorobutane has traditionally relied on methods like the hydrofluorination of chlorinated precursors, such as 1,1,1,3,3-pentachlorobutane (B8740826), often using catalysts like antimony or tin chlorides. However, future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic pathways.

Key areas of investigation include:

Catalyst Innovation: The development of novel catalytic systems is a primary focus. Research into heterogeneous catalysts aims to replace traditional liquid-phase catalysts, simplifying product separation and catalyst recycling. This reduces waste and energy consumption, aligning with the principles of green chemistry.

Process Intensification: Future synthetic routes will likely involve process intensification techniques. These strategies aim to combine multiple reaction and separation steps into a single, more efficient unit, leading to smaller plant footprints, reduced capital costs, and improved safety.

Alternative Feedstocks: Exploration of alternative, more sustainable feedstocks is another crucial research direction. This could involve moving away from chlorinated precursors to reduce the generation of hazardous byproducts.

The patent landscape indicates a growing focus on improving manufacturing process efficiency and developing innovative catalytic systems, particularly in Asian markets. smolecule.com Recent patents emphasize sustainable manufacturing, catalyst recovery, and recycling. smolecule.com

Advanced Computational Modeling for Complex Systems

Computational chemistry and molecular simulation are becoming indispensable tools for understanding and predicting the behavior of this compound in various environments. Advanced modeling allows researchers to investigate its properties at a molecular level, accelerating the design of new applications and processes.

A recent computational study utilized molecular dynamics simulations with the DREIDING force field model to investigate the thermodynamic and structural properties of HFC-365mfc. researchgate.netresearchgate.net The research explored its behavior both in bulk form and when confined between graphene walls, simulating its use in advanced materials and nanoporous systems. researchgate.netresearchgate.net

Key findings from such computational studies include:

Equations of State: Development of precise equations of state that describe the compound's pressure-volume-temperature (PVT) behavior across a wide range of conditions. researchgate.netresearchgate.net

Phase Transitions: Simulation of gas-liquid transitions to understand its behavior in heat transfer and refrigeration cycles. researchgate.netresearchgate.net

Intermolecular Interactions: Analysis of how HFC-365mfc molecules interact with each other and with surfaces, which is critical for its application as a solvent and in materials science. researchgate.net

Confinement Effects: When confined in nano-scale pores, the system was observed to split into layers, exhibiting amorphization rather than crystallization. researchgate.netresearchgate.net

Future computational work will likely focus on more complex systems, such as its interaction with polymer matrices in foams or its behavior in refrigerant mixtures, to optimize performance and efficiency.

| Parameter/Property Investigated | Computational Method | Significance |

|---|---|---|

| Thermodynamic Properties | Molecular Dynamics (MD) Simulations | Predicts behavior in heat transfer and refrigeration applications. researchgate.net |

| Structural Properties | DREIDING Force Field | Reveals molecular arrangement in bulk and confined states. researchgate.netresearchgate.net |

| Equation of State | MD Simulations | Characterizes PVT relationships for process design. researchgate.net |

| Behavior under Confinement | Simulation between Graphene Walls | Informs use in nanomaterials and composites. researchgate.netresearchgate.net |

Investigation of Sustainable and Environmentally Benign Applications

While this compound has a zero ozone depletion potential (ODP), a significant consideration for its future is its global warming potential (GWP), which is approximately 794 times that of carbon dioxide over a 100-year horizon. This has spurred research into more sustainable applications and practices.

Future research in this area is directed towards:

Closed-System Applications: Emphasizing its use in closed systems, such as heat transfer fluids and in semi-closed degreasing systems, minimizes its release into the atmosphere. nbinno.comchemicalbook.comfishersci.fi

Recycling and Recovery: Developing and improving technologies for the capture, recycling, and reuse of HFC-365mfc from end-of-life products, such as insulation foams.

Alternative Technologies: Research is also exploring HFC-365mfc as a potential replacement for older, more harmful chemicals like Halon 1301 in certain fire suppression applications, where its lower environmental impact is a relative advantage. smolecule.com

The goal is to balance the compound's useful physical properties with the need for environmental stewardship, ensuring its long-term viability in a climate-conscious world.

Exploration of New Chemical Reactivity and Derivatization

Understanding the chemical reactivity of this compound is key to ensuring its safe handling and unlocking its potential as a building block for new molecules. While generally stable, it can react under specific conditions. For instance, it may react with strong oxidizers and certain metals. smolecule.comscbt.com

Emerging research directions in this domain include:

Catalytic C-H and C-F Bond Activation: A significant frontier in organofluorine chemistry is the selective activation of strong C-H and C-F bonds. While research on HFC-365mfc itself is nascent, analogous studies on similar fluorinated molecules, such as 1,1,3,3,3-pentafluoropropene, demonstrate that transition metal complexes (e.g., rhodium-based catalysts) can facilitate C-F bond activation. nih.gov This allows for the controlled replacement of fluorine atoms, opening pathways to new fluorinated derivatives.

Functionalization Reactions: Exploring reactions that add new functional groups to the butane (B89635) backbone could lead to the synthesis of novel fluorinated surfactants, monomers, or intermediates for pharmaceuticals and agrochemicals.

Derivatization for Analysis: Derivatization is a technique used to modify a compound to make it more suitable for analysis, for example, by gas chromatography (GC). greyhoundchrom.com Research into specific derivatization reagents for fluorinated compounds could improve their detection and quantification in complex matrices.

The ability to selectively modify the structure of this compound would significantly expand its utility beyond its current physical applications, positioning it as a valuable fluorinated synthon.

Integration with Advanced Materials Science

The unique physical properties of this compound make it a valuable component in the field of advanced materials science. nbinno.com Its primary role has been as a blowing agent for producing high-performance polyurethane and other insulating foams. fishersci.fismolecule.com

Future research is expanding its role in materials science through:

Nanocomposite Foams: Investigating the use of HFC-365mfc in the production of nanocomposite foams. The incorporation of nanoparticles (e.g., graphene, nanoclays) into the polymer matrix during the foaming process can lead to materials with superior thermal insulation, mechanical strength, and fire-retardant properties.

Phase Change Materials (PCMs): Exploring its use as a component in microencapsulated phase change materials for thermal energy storage applications. Its thermodynamic properties could be harnessed to store and release heat at specific temperatures.

Fluoropolymer Synthesis: While not a primary application currently, its potential as a monomer or precursor in the synthesis of specialty fluoropolymers is an area for exploration. Such polymers could exhibit unique properties like high thermal stability, chemical resistance, and low surface energy.

The synergy between HFC-365mfc and advanced materials is a promising area that could lead to the development of next-generation insulation, energy storage solutions, and specialty polymers. nbinno.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten